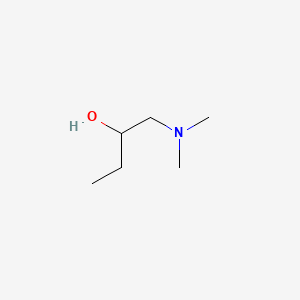
1-(dimethylamino)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(dimethylamino)butan-2-ol is an organic compound with the molecular formula C6H15NO. It is a secondary alcohol and contains both a hydroxyl group (-OH) and a dimethylamino group (-N(CH3)2). This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(dimethylamino)butan-2-ol can be synthesized through several methods. One common method involves the reaction of 2-butanol with dimethylamine in the presence of a catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol. Another method involves the hydrogenation of 2-amino-2-methyl-1-propanol in the presence of formaldehyde and a catalyst like Raney nickel .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(dimethylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-butanone or 2-butanal.
Reduction: Formation of 2-butanol.
Substitution: Formation of 2-chlorobutane or 2-bromobutane.
Aplicaciones Científicas De Investigación
1-(dimethylamino)butan-2-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(dimethylamino)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s biological activity and its effects on various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethanol: Contains a similar dimethylamino group but has a shorter carbon chain.
2-(Dimethylamino)-2-phenyl-1-butanol: Contains a phenyl group in addition to the dimethylamino and hydroxyl groups.
Uniqueness
1-(dimethylamino)butan-2-ol is unique due to its specific combination of a secondary alcohol and a dimethylamino group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
3760-96-1 |
|---|---|
Fórmula molecular |
C6H15NO |
Peso molecular |
117.19 g/mol |
Nombre IUPAC |
1-(dimethylamino)butan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-4-6(8)5-7(2)3/h6,8H,4-5H2,1-3H3 |
Clave InChI |
ZABFSYBSTIHNAE-UHFFFAOYSA-N |
SMILES |
CCC(CN(C)C)O |
SMILES canónico |
CCC(CN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















